3-Bromopyrazolo[1,5-a]pyrimidine
Overview
Description
3-Bromopyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
3-Bromopyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine (PP) family of compounds, which are known for their significant impact in medicinal chemistry . The primary targets of these compounds are often enzymes involved in cancer pathways, making them potential antitumor agents .
Mode of Action
The mode of action of this compound involves its interaction with these enzyme targets. The compound can inhibit the enzymatic activity, leading to a disruption in the biochemical pathways that the enzymes are involved in .
Biochemical Pathways
It’s known that the main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with nh-3-aminopyrazoles as 1,3-bisnucleophilic systems . This suggests that the compound could potentially affect multiple pathways depending on its specific structural modifications.
Pharmacokinetics
Its molecular weight of 19802 suggests that it could potentially have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of enzyme activity. This could lead to a disruption in the normal functioning of cells, potentially leading to cell death in the case of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its C-3 amination reaction has been shown to be enhanced under microwave heating at 130 °C . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as temperature and the presence of other reactants .
Biochemical Analysis
Biochemical Properties
3-Bromopyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, this compound can modulate various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of signaling pathways that are critical for cell proliferation and survival. This compound can bind to the active site of these kinases, preventing their activation and subsequent phosphorylation of target proteins. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can effectively inhibit target kinases and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including damage to vital organs and disruption of normal physiological functions. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of the compound. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells, thereby impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, this compound can be targeted to other organelles, such as mitochondria, where it can influence metabolic processes .
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJWRPLBWPDHGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480291 | |
Record name | 3-Bromopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55405-67-9 | |
Record name | 3-Bromopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromopyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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